4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a sulfamoyl group substituted with butyl and methyl groups. Its structure combines a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a benzodioxin group at position 3.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-3-4-11-26(2)33(28,29)17-8-5-15(6-9-17)20(27)23-22-25-24-21(32-22)16-7-10-18-19(14-16)31-13-12-30-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGPSWKLBGDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : A benzamide moiety substituted with a butyl(methyl)sulfamoyl group and a 1,3,4-oxadiazole ring.
- Functional Groups : The presence of a sulfamoyl group suggests potential interactions with biological targets related to enzyme inhibition.
Research indicates that compounds similar to this benzamide derivative often exhibit activity as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema.
Antimicrobial Activity
Studies suggest that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds possess moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The sulfamoyl group in this compound may contribute to anti-inflammatory properties by modulating pathways associated with inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in cellular models.
Case Studies
- Glaucoma Treatment : A study involving a related compound indicated its effectiveness as a carbonic anhydrase inhibitor when administered topically. The results showed a reduction in intraocular pressure in animal models .
- Metabolite Analysis : Research on the metabolic pathways of similar compounds revealed that specific metabolites retain biological activity, suggesting potential for prolonged therapeutic effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Efficacy Level |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Moderate |
| Compound B | Anti-inflammatory | Cytokine inhibition | Significant |
| Compound C | Carbonic anhydrase inhibitor | Glaucoma treatment | High |
Table 2: Metabolites Identified
| Metabolite Name | Source | Detection Method |
|---|---|---|
| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole) | Rat plasma | HPLC-MS/MS |
| 4-(5-hydroxymethyl)-1,3,4-oxadiazole | Rabbit urine | HPLC-MS/MS |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Research Findings
LMM5 and LMM11 () demonstrate that sulfamoyl substitutions influence antifungal efficacy, suggesting that the butyl(methyl) group in the target compound could similarly modulate activity against fungal targets like thioredoxin reductase .
Role of the 1,3,4-Oxadiazole Core :
- Compounds with 1,3,4-oxadiazole rings (e.g., ) exhibit diverse bioactivities, including antibacterial and enzyme inhibitory effects. The oxadiazole moiety likely enhances metabolic stability and hydrogen-bonding interactions with biological targets .
Benzodioxin Substituent Effects :
- The 2,3-dihydro-1,4-benzodioxin group is associated with improved pharmacokinetic properties, such as reduced oxidative metabolism, as seen in D4476 () and anticancer agents () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
